

Physical properties and solubility of Methyl 3-Morpholinobenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 3-Morpholinobenzoate

Cat. No.: B041146

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Characterization of **Methyl 3-Morpholinobenzoate**

Introduction

Methyl 3-Morpholinobenzoate (CAS No. 197172-69-3) is a synthetic organic compound featuring a central benzene ring substituted with a methyl ester group and a morpholine moiety. [1][2] As a substituted benzoate ester, it serves as a versatile intermediate in organic synthesis. The presence of the morpholine ring, a common structural motif in medicinal chemistry, can enhance aqueous solubility and provide a key interaction point for biological targets, making its derivatives valuable in drug discovery programs.[3] For researchers in pharmaceutical development, a thorough understanding of its physical properties and solubility profile is a non-negotiable prerequisite for its effective use in synthesis, formulation, and screening.

This guide provides a comprehensive overview of the core physicochemical properties of **Methyl 3-Morpholinobenzoate** and presents a detailed, field-proven protocol for determining its thermodynamic solubility—a critical parameter influencing a compound's journey from the bench to clinical application.

Part 1: Core Physical and Chemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in a research setting. These parameters dictate storage conditions, reaction setup,

and safety protocols. The known properties of **Methyl 3-Morpholinobenzoate** are summarized below.

Property	Value	Source(s)
CAS Number	197172-69-3	[1]
Molecular Formula	C ₁₂ H ₁₅ NO ₃	[1] [2]
Molecular Weight	221.25 g/mol	[1] [2]
Appearance	Solid	[2]
Melting Point	42-46 °C	[2]
Flash Point	> 110 °C (> 230 °F) - closed cup	[2]
SMILES	O=C(OC)C1=CC=CC(N2CCOCC2)=C1	[1]
InChI Key	UZHOTUXOPYLESNUHFFFAOYSA-N	[2]

Part 2: Spectroscopic Characterization Profile

While a comprehensive public database of spectra for **Methyl 3-Morpholinobenzoate** is not readily available, its structure can be unequivocally confirmed using standard spectroscopic techniques. The following methodologies are standard practice for the structural elucidation of such compounds.[\[4\]](#)

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the morpholine ring protons (typically in the 3-4 ppm region), and the methyl ester protons (a singlet around 3.8-3.9 ppm). ¹³C NMR would confirm the presence of the expected number of carbon atoms, including the characteristic carbonyl carbon of the ester.
- Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups. The spectrum for this compound would be characterized by a strong carbonyl (C=O) stretching

vibration for the ester group (typically $\sim 1720\text{ cm}^{-1}$), C-O stretching bands, and vibrations corresponding to the aromatic ring and the C-N bond of the morpholine moiety.[4]

- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Electron ionization (EI) mass spectrometry would show a molecular ion (M^+) peak corresponding to the molecular weight (221.25), along with a characteristic fragmentation pattern that can provide further structural evidence.[4]

Part 3: Solubility Profile: A Critical Parameter for Drug Development

Solubility is a pivotal physicochemical parameter that profoundly impacts a compound's utility in drug discovery and development. It influences everything from the reliability of bioassay results to intestinal absorption and the feasibility of creating a viable drug formulation.[5][6] Solubility is broadly assessed in two ways: kinetic and thermodynamic. Kinetic solubility measures the point of precipitation from a supersaturated solution (often from a DMSO stock), while thermodynamic solubility defines the true equilibrium point between the dissolved and undissolved compound in a specific medium.[6][7] For pre-formulation and biopharmaceutical studies, determining the thermodynamic solubility is the gold standard.

Theoretical Considerations for Methyl 3-Morpholinobenzoate

The structure of **Methyl 3-Morpholinobenzoate** suggests a mixed solubility profile.

- Aqueous Solubility: The morpholine ring contains a tertiary amine which can be protonated at acidic pH, and an ether linkage, both of which can act as hydrogen bond acceptors. This moiety is generally included in drug candidates to enhance aqueous solubility and metabolic stability.[3]
- Organic Solubility: The methyl benzoate portion of the molecule provides lipophilic character, suggesting solubility in a range of organic solvents like methanol, ethanol, acetone, and dichloromethane.

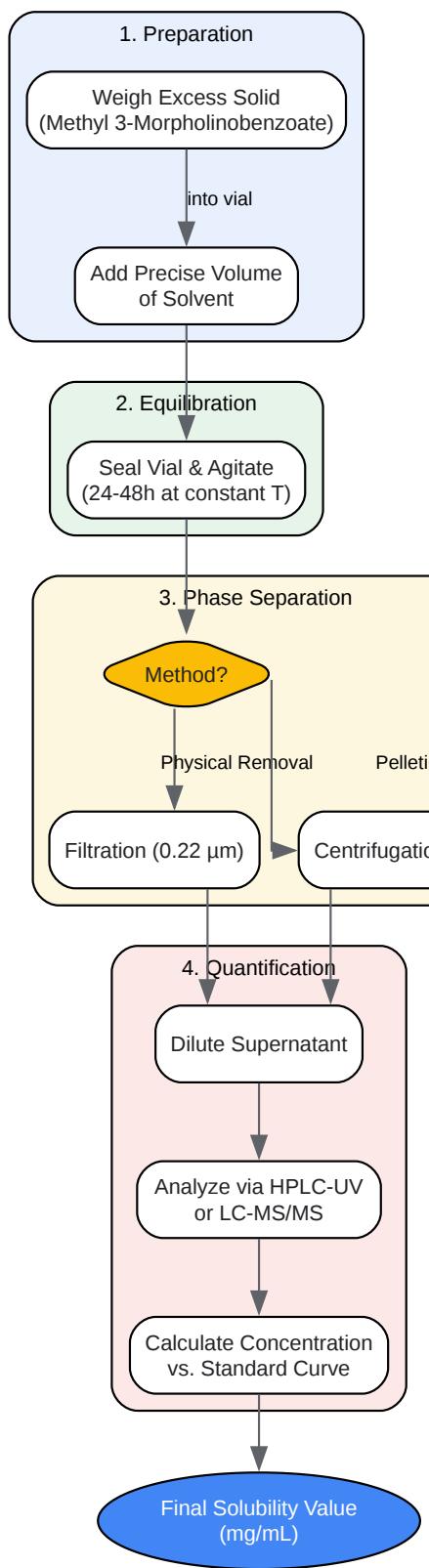
Experimental Determination of Thermodynamic (Equilibrium) Solubility

The shake-flask method is the most widely accepted and reliable technique for determining equilibrium solubility.^{[8][9]} It involves agitating an excess amount of the solid compound in a chosen solvent system until equilibrium is reached, followed by quantification of the dissolved compound in the supernatant.

Causality Statement: This protocol is designed to ensure that a true thermodynamic equilibrium is achieved between the solid state and the solution phase. Each step, from the use of excess solid to the extended equilibration time and careful phase separation, is critical for obtaining a reliable and reproducible measurement.^[9]

- Preparation:
 - Accurately weigh an excess amount of solid **Methyl 3-Morpholinobenzoate** into a series of clear glass vials. "Excess" means that a visible amount of solid must remain undissolved at the end of the experiment to confirm the solution is saturated.^[9]
 - Add a precise volume of the desired solvent (e.g., Water, Phosphate-Buffered Saline pH 7.4, 0.1N HCl) to each vial.
- Equilibration:
 - Seal the vials securely to prevent solvent evaporation.
 - Place the vials in a constant-temperature shaker bath, typically set to 25 °C (for physicochemical characterization) or 37 °C (for biopharmaceutical relevance).^[9]
 - Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is standard for many pharmaceutical compounds.^[8] Shorter times may result in an underestimation of solubility.
- Phase Separation:
 - After equilibration, allow the vials to rest at the set temperature for a short period (e.g., 30 minutes) to let larger particles settle.

- Carefully separate the saturated supernatant from the excess solid. This is a critical step where errors can be introduced.^[7] Two common methods are:
 - Filtration: Filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF). Rationale: This physically removes all solid particles. One must be cautious of potential compound adsorption to the filter material, which could underestimate solubility.^[7]
 - Centrifugation: Centrifuge the vials at high speed to pellet the excess solid. Rationale: This avoids filter adsorption but may leave very fine particulates suspended, potentially overestimating solubility.^[7]
- Quantification:
 - Carefully aspirate an aliquot of the clear supernatant.
 - Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the linear range of the analytical instrument.
 - Quantify the concentration of **Methyl 3-Morpholinobenzoate** using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).^[5] A standard calibration curve must be prepared to ensure accurate quantification.
- Data Reporting:
 - Calculate the final solubility, accounting for any dilution factors.
 - Report the results in standard units, such as mg/mL or µg/mL.


Self-Validating System Check: At the end of the equilibration period, a visual inspection of each vial must confirm the presence of undissolved solid. The absence of solid indicates that the compound completely dissolved, and the experiment must be repeated with a greater initial amount of the compound.^[9]

Experimental solubility data should be organized clearly for comparative analysis.

Solvent System	Temperature (°C)	pH (if applicable)	Solubility (mg/mL)
Deionized Water	25	N/A	Experimental Value
0.1 N HCl	37	1.2	Experimental Value
PBS	37	7.4	Experimental Value
Methanol	25	N/A	Experimental Value
Ethanol	25	N/A	Experimental Value

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the shake-flask solubility determination protocol.

[Click to download full resolution via product page](#)

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

Methyl 3-Morpholinobenzoate is a well-defined chemical entity with known physical properties that make it suitable for a variety of synthetic applications. While its solubility profile is not yet publicly documented, this guide provides the theoretical context and a robust, step-by-step experimental protocol for its determination. For any researcher or drug development professional, applying rigorous methodologies like the shake-flask protocol is a critical step to accurately characterize this compound, thereby enabling its successful application in further research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 197172-69-3|Methyl 3-morpholinobenzoate|BLD Pharm [bldpharm.com]
- 2. Methyl 3-morpholinobenzoate 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Methyl 3-(Morpholinomethyl)benzoate [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. Solubility Test | AxisPharm [axispharm.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- To cite this document: BenchChem. [Physical properties and solubility of Methyl 3-Morpholinobenzoate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b041146#physical-properties-and-solubility-of-methyl-3-morpholinobenzoate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com